5-Methylfurfural

描述

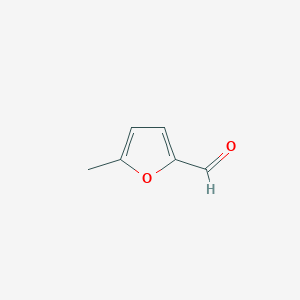

Structure

3D Structure

属性

IUPAC Name |

5-methylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDFNZMQXZILJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060714 | |

| Record name | 5-methyl-2-Furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, spicy-sweet, warm and slightly caramellic odour | |

| Record name | 5-Methylfurfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

89.00 to 90.00 °C. @ 26.00 mm Hg | |

| Record name | 5-Methyl-2-furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 5-Methylfurfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.098-1.108 | |

| Record name | 5-Methylfurfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

620-02-0 | |

| Record name | 5-Methylfurfural | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-furfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarboxaldehyde, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-methyl-2-Furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfurfural | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-FURALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4482BZC72D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2-furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

From Lignocellulosic Biomass to 5-Methylfurfural: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conversion of renewable lignocellulosic biomass into high-value platform chemicals is a cornerstone of sustainable chemistry. Among the myriad of obtainable molecules, 5-Methylfurfural (5-MF) has emerged as a promising building block due to its versatile applications in the synthesis of fine chemicals, pharmaceuticals, and biofuels. This technical guide provides a comprehensive overview of the synthesis of 5-MF from lignocellulosic biomass, focusing on the core chemical transformations, experimental methodologies, and quantitative data to support further research and development in this field.

Introduction to this compound Synthesis

The synthesis of this compound from lignocellulosic biomass is typically a multi-step process that begins with the deconstruction of the biomass into its primary components: cellulose (B213188), hemicellulose, and lignin. The carbohydrate fractions, cellulose (a polymer of glucose) and hemicellulose (a heteropolymer of various sugars), are the primary feedstocks for 5-MF production.

The most common and extensively studied pathway involves the initial conversion of C6 sugars (hexoses), derived from cellulose, into the key intermediate 5-Hydroxymethylfurfural (B1680220) (HMF). Subsequently, HMF undergoes selective hydrogenolysis to yield 5-MF. An alternative, though less direct, route involves the dehydration of 6-deoxyhexoses, such as rhamnose, which can also be found in some hemicelluloses. This guide will primarily focus on the pathway proceeding through the HMF intermediate, as it represents the most prevalent strategy for utilizing the bulk of lignocellulosic-derived hexoses.

Core Chemical Transformations

The conversion of lignocellulosic biomass to 5-MF can be broadly categorized into two main stages:

-

Conversion of Lignocellulosic Biomass to 5-Hydroxymethylfurfural (HMF): This stage involves the hydrolysis of cellulose and hemicellulose to their constituent monosaccharides, followed by the acid-catalyzed dehydration of hexoses (primarily fructose) to HMF.

-

Selective Hydrogenolysis of 5-Hydroxymethylfurfural (HMF) to this compound (5-MF): In this step, the hydroxyl group of HMF is selectively replaced by a hydrogen atom to form 5-MF.

From Lignocellulose to 5-Hydroxymethylfurfural (HMF)

The synthesis of HMF from lignocellulosic biomass involves a cascade of reactions that must be carefully controlled to maximize yield and minimize the formation of byproducts such as levulinic acid, formic acid, and humins.[1]

The key steps are:

-

Hydrolysis: Cellulose is hydrolyzed into glucose, typically using acid catalysts (e.g., mineral acids like HCl or H₂SO₄, or solid acids).[1]

-

Isomerization: Glucose is isomerized to fructose, a reaction that is often facilitated by Lewis acids (e.g., metal chlorides like CrCl₂, AlCl₃) or solid Lewis acid catalysts.[1]

-

Dehydration: Fructose is then dehydrated to HMF, a reaction catalyzed by Brønsted acids.[1]

To enhance HMF yield, biphasic reaction systems are frequently employed.[2][3] In such systems, an aqueous phase hosts the reaction, while an organic phase (e.g., tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO)) continuously extracts the HMF as it is formed, thereby preventing its degradation.[2][3]

From 5-Hydroxymethylfurfural (HMF) to this compound (5-MF)

The selective hydrogenolysis of the C-OH bond in HMF to a C-H bond to form 5-MF is a challenging yet crucial step. This is because the aldehyde group (C=O) in HMF is often more susceptible to hydrogenation.[4] Therefore, catalysts with high selectivity are required.

Commonly, this transformation is achieved through catalytic transfer hydrogenation (CTH) or direct hydrogenation using H₂ gas.

-

Catalytic Transfer Hydrogenation (CTH): This method utilizes a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a heterogeneous catalyst.[4][5] This approach is often considered advantageous as it avoids the need for high-pressure H₂ gas.

-

Direct Hydrogenation: This involves the use of molecular hydrogen (H₂) with a suitable catalyst, often a supported noble metal or bimetallic catalyst.[4]

The mechanism often involves the activation of the C-OH bond by the catalyst's active sites, followed by hydride transfer from the hydrogen source.

Experimental Protocols

This section provides representative experimental protocols for the synthesis of 5-MF from both a model carbohydrate (sucrose) and directly from lignocellulosic biomass, primarily through the HMF intermediate.

Synthesis of 5-MF from Sucrose (B13894) (A Model Compound)

This protocol is adapted from a procedure described in Organic Syntheses.[6]

Materials:

-

Sucrose (powdered)

-

Hydrochloric acid (32%)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Cracked ice

-

Sodium carbonate solution (5%)

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

In a 12-L round-bottomed flask, heat 6 L of 32% hydrochloric acid to 50°C.

-

With shaking, dissolve 1 kg of powdered sucrose in the warm acid.

-

Rapidly heat the dark-colored solution to 70-72°C and maintain this temperature for 10 minutes.

-

Pour the hot solution immediately onto 3 kg of cracked ice in a large crock.

-

Once the mixture has cooled to room temperature, add 600 g of stannous chloride dihydrate and stir thoroughly for 10 minutes. Let the mixture stand for 24 hours.

-

Filter the acidic liquid with suction to remove the humus produced. Wash the filter cake with water and then with benzene.

-

Extract the this compound from the aqueous filtrate with benzene.

-

Wash the combined benzene extracts with 5% sodium carbonate solution and then with water.

-

Dry the benzene solution with anhydrous magnesium or sodium sulfate.

-

Remove the benzene by distillation.

-

Purify the residue by vacuum distillation to collect this compound at 83-85°C/15 mm.[6]

One-Pot Conversion of Lignocellulosic Biomass to HMF

This protocol is a generalized representation based on several literature reports for the one-pot synthesis of HMF from lignocellulosic biomass in a biphasic system.[3][7]

Materials:

-

Lignocellulosic biomass (e.g., corn stover, sugarcane bagasse), dried and milled

-

Metal salt catalyst (e.g., AlCl₃·6H₂O, CrCl₃)

-

Brønsted acid (e.g., HCl)

-

Aqueous phase (e.g., water, brine)

-

Organic solvent (e.g., THF, DMSO)

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with the lignocellulosic biomass, metal salt catalyst, and the aqueous phase.

-

Add the organic solvent to create a biphasic system.

-

If required, add a Brønsted acid to the aqueous phase.

-

Seal the reactor and purge with an inert gas (e.g., N₂).

-

Heat the reactor to the desired temperature (e.g., 140-180°C) with stirring for a specified reaction time (e.g., 30 minutes to a few hours).

-

After the reaction, cool the reactor to room temperature.

-

Separate the organic and aqueous phases. The HMF will be predominantly in the organic phase.

-

The HMF in the organic phase can be further purified by solvent evaporation and subsequent purification techniques like crystallization or chromatography.[8][9]

Catalytic Transfer Hydrogenation of HMF to 5-MF

This protocol is based on the principles of catalytic transfer hydrogenation using formic acid as a hydrogen donor.[4]

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Heterogeneous catalyst (e.g., Pd/C, Ru/C)

-

Formic acid

-

Solvent (e.g., tetrahydrofuran, dioxane)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, dissolve HMF in the chosen solvent.

-

Add the heterogeneous catalyst to the solution.

-

Add formic acid as the hydrogen donor.

-

Seal the reactor and purge with an inert gas.

-

Heat the reactor to the desired temperature (e.g., 120-160°C) with stirring for the required reaction time.

-

After the reaction, cool the reactor and filter to remove the catalyst.

-

The resulting solution containing 5-MF can be purified by distillation or chromatography.

Quantitative Data on Synthesis

The yield and selectivity of 5-MF synthesis are highly dependent on the choice of feedstock, catalyst, solvent system, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis of 5-Hydroxymethylfurfural (HMF) from Various Feedstocks

| Feedstock | Catalyst System | Solvent System | Temp. (°C) | Time | HMF Yield (%) | Reference |

| Sugarcane Bagasse | Phosphated TiO₂ | Water/MeTHF/NMP | 170 | 2 h | 72 | [10] |

| Rice Husk | Phosphated TiO₂ | Water/MeTHF/NMP | 170 | 2 h | 65 | [10] |

| Pineapple Stems | AlCl₃·6H₂O / Betaine HCl | DMSO / Aqueous | 150 | 4 h | 61.04 | [3] |

| Corn Stover | CrCl₂ / HCl / [EMIM]Cl | DMA / LiCl | 140 | 2 h | 48 | [1] |

| Birch Wood | Pd/C (residue) | THF / Seawater | 150 | 3 h | ~24.5 (total furans) | [7] |

Table 2: Synthesis of this compound (5-MF) from 5-Hydroxymethylfurfural (HMF)

| HMF Source | Catalyst System | Hydrogen Donor | Solvent | Temp. (°C) | Time | 5-MF Yield (%) | 5-MF Selectivity (%) | Reference |

| Pure HMF | Pt₁/Nb₂O₅-Ov | H₂ | THF | 140 | 4 h | >99 | >99 | [11] |

| Pure HMF | Au/a-TiO₂ | H₂ | Dioxane | 230 | 2 h | 83.1 | - | [12] |

| Pure HMF | 2.5% Pd-PVP/C | Formic Acid | Dioxane | 140 | 6 h | 80 | 90 | [4] |

| Pure HMF | Ru-Co/AC | H₂ | THF | 200 | 1.5 h | 97.9 | - | [13] |

Conclusion

The synthesis of this compound from lignocellulosic biomass represents a promising avenue for the production of renewable chemicals. The conversion of biomass-derived carbohydrates to the key intermediate, 5-Hydroxymethylfurfural, has been extensively studied, with biphasic reaction systems offering a robust method to achieve high yields. The subsequent selective hydrogenolysis of HMF to 5-MF remains an active area of research, with the development of highly selective catalysts being paramount. This guide has provided a technical overview of the primary synthetic routes, detailed experimental protocols, and a summary of quantitative data to aid researchers in this field. Further advancements in catalyst design and process integration for one-pot synthesis from raw biomass will be crucial for the economic viability of 5-MF as a platform chemical in a sustainable future.

References

- 1. Direct catalytic synthesis of this compound from biomass-derived carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Green catalytic synthesis of this compound by selective hydrogenolysis of 5-hydroxymethylfurfural over size-controlled Pd nanoparticle catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Selective hydrogenolysis of 5-hydroxymethylfurfural to this compound over Au/TiO2 - The Institute of Chemical Research of Catalonia [iciq.scimarina.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Transformation of Lignocellulosic Biomass into Arenes, 5-Hydroxymethylfurfural, and Furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Selective hydrogenation of 5-(hydroxymethyl)furfural to this compound over single atomic metals anchored on Nb2O5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. recercat.cat [recercat.cat]

- 13. Selective hydrogenolysis of 5-hydroxymethylfurfural to 2,5-dimethylfuran with high yield over bimetallic Ru–Co/AC catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02054E [pubs.rsc.org]

A Technical Guide to the Catalytic Conversion of Carbohydrates to 5-Hydroxymethylfurfural

For Researchers, Scientists, and Drug Development Professionals

The conversion of renewable biomass-derived carbohydrates into valuable platform chemicals is a cornerstone of sustainable chemistry. Among these, 5-hydroxymethylfurfural (B1680220) (5-HMF) stands out as a critical intermediate for the synthesis of biofuels, polymers, and fine chemicals. This technical guide provides a comprehensive overview of the catalytic conversion of various carbohydrates into 5-HMF, focusing on key catalytic systems, reaction pathways, and experimental methodologies.

Introduction to 5-HMF Production from Carbohydrates

5-HMF is a versatile platform molecule derived from the dehydration of C6 sugars.[1] The primary feedstocks for its production are abundant and renewable carbohydrates, including monosaccharides like glucose and fructose (B13574), and polysaccharides such as cellulose (B213188), starch, and inulin.[1][2] The conversion process typically involves acid catalysis to facilitate the dehydration of the sugar molecules. The overall efficiency and selectivity of this conversion are highly dependent on the choice of carbohydrate feedstock, catalyst, solvent system, and reaction conditions.

The production of 5-HMF from glucose is more challenging than from fructose. Glucose, a stable aldose, must first be isomerized to fructose (a ketose) before it can be efficiently dehydrated to 5-HMF.[1] This initial isomerization step is often the rate-limiting factor and requires catalysts with Lewis acidic sites.[3] Fructose, on the other hand, can be directly dehydrated to 5-HMF, a reaction catalyzed by Brønsted acids.[4]

Reaction Pathways

The catalytic conversion of carbohydrates to 5-HMF involves distinct mechanistic steps. The pathway for glucose, the most abundant natural hexose, is a two-step process, while the conversion of fructose is a more direct dehydration.

The conversion of glucose to 5-HMF necessitates a bifunctional catalytic system possessing both Lewis and Brønsted acid sites.[3]

-

Isomerization of Glucose to Fructose: This initial and often rate-limiting step is catalyzed by Lewis acids. The Lewis acid site, for example, a tin atom within a zeolite framework, interacts with the glucose molecule, facilitating an intramolecular hydride shift to form fructose.[5][6] This can proceed through a ring-opening mechanism followed by isomerization of the acyclic form and subsequent ring-closing to yield fructose.[5]

-

Dehydration of Fructose to 5-HMF: The fructose formed in situ is then dehydrated to 5-HMF in a reaction catalyzed by Brønsted acids.[4] This process involves the removal of three water molecules from the fructose molecule.[7]

The conversion of fructose to 5-HMF is a more direct process primarily requiring a Brønsted acid catalyst to facilitate the dehydration reaction.[4] The reaction mechanism involves the protonation of a hydroxyl group on the fructose molecule, followed by a series of dehydration steps to form the furan (B31954) ring of 5-HMF.

Quantitative Data on Catalytic Performance

The efficiency of carbohydrate conversion to 5-HMF is highly dependent on the catalyst, feedstock, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Catalytic Conversion of Fructose to 5-HMF

| Catalyst | Solvent | Temp. (°C) | Time (h) | Fructose Conv. (%) | 5-HMF Yield (%) | Reference |

| Sulfonated Carbon | DMSO/THF | 140 | 1 | - | 92.1 | [8] |

| Nitric Acid-Modified Silica Gel | DMSO | 120 | 0.67 | - | 91.6 | [9] |

| Nb₂O₅ | Water | 165 | 3 | 76 | 57 | [7] |

| Sulfonic Acid Functionalized SBA-15 | DMSO | 130 | 1 | 100 | 78.7 | [10] |

| Carbon-based Solid Acid (BM-pTSA) | DMSO | 120 | 12 | - | 88.5 | [11] |

Table 2: Catalytic Conversion of Glucose to 5-HMF

| Catalyst | Solvent | Temp. (°C) | Time (h) | Glucose Conv. (%) | 5-HMF Yield (%) | Reference |

| Sn-Beta Zeolite + HCl | Water/THF | 180 | 1.17 | - | 57 | [12] |

| L-Type Zeolite (NEEDLE-LTL) + CaCl₂ | Water/MIBK | 175 | 1.5 | 87.9 | 63.1 | [13] |

| CrCl₂ + RuCl₃ | [EMIM]Cl | 120 | - | - | 55.4 | [14] |

| AlCl₃ | Water/1,4-Dioxane | 190 | 0.1 | 96.71 | 57.33 | [15] |

| Carbon-based Acid-Base Catalyst | γ-valerolactone | 140 | 6 | - | 71.8 | [16] |

Table 3: Catalytic Conversion of Polysaccharides to 5-HMF

| Feedstock | Catalyst | Solvent | Temp. (°C) | Time (h) | 5-HMF Yield (%) | Reference |

| Cellulose | CrCl₂ + RuCl₃ | [EMIM]Cl | 120 | - | ~55 | [14] |

| Starch | Sn-Beta Zeolite + HCl | Water/THF | 180 | - | - | [17] |

| Starch | Phosphotungstic Acid in MOF | DESs/Ethyl Acetate | 180 | 0.17 | 37.94 | [18] |

| Cellulose | Phosphated TiO₂ | Water/MeTHF/NMP | - | - | 74.7 | [19] |

Experimental Protocols

This section outlines generalized methodologies for key experiments in the synthesis of 5-HMF from carbohydrates.

The catalytic conversion of carbohydrates to 5-HMF typically follows a standardized workflow, from catalyst preparation to product analysis.

This protocol is a generalized procedure for preparing a solid acid catalyst from biomass.

-

Carbonization: A carbon source (e.g., bamboo waste) is subjected to high-temperature carbonization.[8]

-

Sulfonation: The carbonized material is then sulfonated using a sulfonating agent like p-toluenesulfonic acid (PTSA) in a one-pot simultaneous carbonization and sulfonation process to introduce -SO₃H groups.[8]

-

Characterization: The resulting sulfonated carbon catalyst is characterized using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, X-ray diffraction (XRD), and elemental analysis to confirm the presence of sulfonic acid groups and determine the catalyst's properties.[8]

This protocol describes a typical batch reaction for fructose dehydration.

-

Reaction Setup: A known amount of fructose, the prepared catalyst (e.g., sulfonated carbon), and a solvent (e.g., a mixture of DMSO and THF) are added to a reactor.[8]

-

Reaction: The reaction mixture is heated to a specific temperature (e.g., 140°C) and stirred for a set duration (e.g., 60 minutes).[8]

-

Work-up: After the reaction, the reactor is cooled, and the solid catalyst is separated from the liquid product mixture by filtration.[8]

-

Analysis: The liquid sample is then analyzed to determine the yield of 5-HMF.

This protocol outlines the conversion of a polysaccharide in a system designed to improve product yield by in-situ extraction.

-

Catalyst and Solvent Preparation: A combination of metal chlorides (e.g., CrCl₂ and RuCl₃) is dissolved in an ionic liquid (e.g., [EMIM]Cl) in a reactor and heated.[20]

-

Reaction Setup: Cellulose is added to the cooled catalyst-ionic liquid mixture. The reactor is then reheated to the desired reaction temperature (e.g., 120°C).[20]

-

Reaction: The reaction is carried out with stirring for a specified time. Aliquots may be taken at intervals to monitor the reaction progress.[20]

-

Product Extraction and Analysis: The reaction mixture is cooled and diluted with deionized water. The 5-HMF is then extracted and quantified.[20]

This is a standard analytical method for determining the concentration of 5-HMF in the reaction product.

-

Sample Preparation: The liquid product sample is filtered through a membrane filter (e.g., 0.45 µm) before injection into the HPLC system.[21][22]

-

HPLC System: A liquid chromatograph equipped with a UV/visible detector and a C18 reverse-phase column is used.[21]

-

Mobile Phase: A common mobile phase is a mixture of water, methanol, and acetic acid.[21]

-

Detection: 5-HMF is detected at a wavelength of approximately 280-284 nm.[21][22]

-

Quantification: The concentration of 5-HMF in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve prepared from solutions of known 5-HMF concentrations.[14]

Conclusion

The catalytic conversion of carbohydrates to 5-hydroxymethylfurfural represents a vital pathway for the production of sustainable chemicals and fuels. The choice of carbohydrate feedstock dictates the required catalytic functionality, with glucose and polysaccharides necessitating both Lewis and Brønsted acidity, while fructose conversion proceeds efficiently with Brønsted acids alone. Significant progress has been made in developing a diverse range of catalysts, including zeolites, modified silica, and carbon-based solid acids, which have demonstrated high yields of 5-HMF under various reaction conditions. The use of biphasic solvent systems and ionic liquids has also proven effective in enhancing product selectivity and yield. Further research and development in catalyst design and process optimization will continue to advance the economic viability and industrial-scale implementation of 5-HMF production from renewable biomass.

References

- 1. mdpi.com [mdpi.com]

- 2. Catalytic conversion of carbohydrates to 5-hydroxymethylfurfural (HMF) and its potential for the production of non-isocyanate polyurethanes [morressier.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. research.wur.nl [research.wur.nl]

- 7. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of 5-hydroxymethylfurfural from fructose catalyzed by sulfonated bamboo-derived carbon prepared by simultaneous carbonization and sulfonation :: BioResources [bioresources.cnr.ncsu.edu]

- 9. Construction of Modified Silica Gel Catalysts and Their Enhancement of Fructose Dehydration for 5-HMF Production [mdpi.com]

- 10. Effective Production of 5-Hydroxymethylfurfural from Fructose over a Highly Active Sulfonic Acid Functionalized SBA-15 Catalyst | MDPI [mdpi.com]

- 11. Synthesis of 5-hydroxymethylfurfural from glucose and fructose using a Brønsted acid-linked amorphous carbon catalyst | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 12. Catalysis of glucose to 5-hydroxymethylfurfural using Sn-beta zeolites and a Brønsted acid in biphasic systems :: BioResources [bioresources.cnr.ncsu.edu]

- 13. Selective Conversion of Glucose to 5-Hydroxymethylfurfural by Using L-Type Zeolites with Different Morphologies [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Catalytic Conversion of Carbohydrates into 5-Hydroxymethylfurfural by Phosphotungstic Acid Encapsulated in MIL-101 (Cr, Sn) Catalyst in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High yield conversion of cellulosic biomass into 5-hydroxymethylfurfural and a study of the reaction kinetics of cellulose to HMF conversion in a biphasic system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 20. rsc.org [rsc.org]

- 21. 5-(hydroxymethyl)furfural- Determination | OIV [oiv.int]

- 22. researchgate.net [researchgate.net]

5-Methylfurfural production from fructose versus glucose

An In-Depth Technical Guide to the Production of 5-Methylfurfural from Fructose (B13574) versus Glucose

Introduction

This compound (5-MF) is a promising biomass-derived platform chemical with significant potential in the production of biofuels, specialty chemicals, and pharmaceutical intermediates. Its synthesis from abundant hexose (B10828440) sugars, such as fructose and glucose, represents a key pathway in the valorization of renewable feedstocks. The production of 5-MF from these sugars is typically approached via a two-step process: the initial dehydration of the hexose to 5-hydroxymethylfurfural (B1680220) (5-HMF), followed by the selective hydrogenolysis of the hydroxymethyl group to a methyl group. More recently, direct, one-pot conversions have also been explored.

This technical guide provides a comprehensive comparison of 5-MF production from fructose and glucose, detailing the underlying reaction mechanisms, catalytic systems, and process conditions. It is intended for researchers, chemists, and engineers in the fields of biorefining, catalysis, and sustainable chemistry.

Section 1: The Precursor Synthesis: Fructose and Glucose to 5-Hydroxymethylfurfural (5-HMF)

The initial and most critical stage in producing 5-MF from hexoses is the formation of the furan (B31954) ring through the dehydration of the sugar to 5-HMF. The choice of starting sugar—fructose or glucose—fundamentally dictates the reaction pathway and efficiency.

The Fructose Advantage: A Direct Dehydration Pathway

Fructose, a ketose, naturally exists in equilibrium with a significant fraction of its furanose (five-membered ring) tautomer. This structural feature makes it an ideal substrate for acid-catalyzed dehydration to 5-HMF, as the furanose form is a direct precursor to the furan ring of HMF. The reaction proceeds via the elimination of three water molecules and is efficiently catalyzed by Brønsted acids.[1]

The Glucose Challenge: A Tandem Reaction Pathway

Glucose, an aldose, is more stable and exists predominantly in its pyranose (six-membered ring) form. Direct dehydration of glucose to 5-HMF is inefficient and leads to low yields and the formation of undesirable byproducts like humins.[2] Therefore, the efficient conversion of glucose requires a tandem catalytic approach:

-

Isomerization: A Lewis acid catalyst is employed to isomerize glucose to fructose.[1][3] This is the rate-limiting and most crucial step in the process.

-

Dehydration: A Brønsted acid then catalyzes the dehydration of the newly formed fructose to 5-HMF.

This two-step mechanism within a single pot necessitates a bifunctional catalyst or a combination of catalysts with both Lewis and Brønsted acidity.[3][4]

Comparative Data for 5-HMF Production

The different reaction pathways result in significantly varied performance metrics for 5-HMF production from fructose versus glucose. Fructose consistently provides higher yields and selectivity under milder conditions.[1] Biphasic systems, where 5-HMF is continuously extracted from the aqueous reactive phase into an organic solvent, are often employed to prevent product degradation and improve isolated yields for both substrates.[2][5]

Table 1: Comparison of Catalytic Systems for 5-HMF Production from Fructose and Glucose

| Substrate | Catalyst System | Solvent System | Temp. (°C) | Time | Yield (%) | Reference |

| Fructose | HCl | Water/MIBK (Biphasic) | 80 | 14 min | 63 | [1] |

| Fructose | HCl | Water/DMC (Biphasic) | 200 | 1 min | 87.2 | [6] |

| Fructose | Amberlyst 35 Wet | N-methyl pyrrolidone (NMP) | 115 | 5 h | 80.6 | [7] |

| Glucose | AlCl₃·6H₂O | Water/THF (Biphasic) | 160 | 60 min | ~52 | [2] |

| Glucose | γ-AlOOH (Boehmite) | DMSO | 130 | 3 h | 61.2 | [8] |

| Glucose | PCP(Cr)-NH₂ | Water/THF (Biphasic) | 180 | 8 h | 65.9 | [9] |

| Glucose | SnSO₄-H₂SO₄ | GVL/Water | 170 | 25 min | 34 | [3][4] |

| Glucose | Phosphoric Acid | Water/Acetone (Biphasic) | 200 | 8.4 min | >50 | [5][10] |

MIBK: Methyl Isobutyl Ketone; DMC: Dimethyl Carbonate; DMSO: Dimethyl Sulfoxide (B87167); THF: Tetrahydrofuran; GVL: γ-Valerolactone; PCP: Porous Coordination Polymer.

Section 2: Hydrogenolysis of 5-HMF to this compound (5-MF)

Once 5-HMF is synthesized, the second step involves the reduction of the hydroxymethyl group (-CH₂OH) to a methyl group (-CH₃). This is typically achieved through catalytic hydrogenolysis or transfer hydrogenation.

Reaction Mechanism and Catalysts

This transformation requires a catalyst that can facilitate the cleavage of the C-O bond. Noble metals, particularly Palladium (Pd) supported on carbon (Pd/C), are highly effective.[11] The reaction can proceed via two main pathways depending on the intermediate products:

-

Direct Hydrogenolysis: The -CH₂OH group is directly converted to -CH₃.

-

Sequential Hydrogenation-Hydrogenolysis: The aldehyde group of 5-HMF is first hydrogenated to an alcohol (forming 2,5-bis(hydroxymethyl)furan), followed by hydrogenolysis of both hydroxyl groups. A more common route involves the hydrogenolysis of the primary alcohol to a methyl group, followed by hydrogenation of the aldehyde.[12][13]

Formic acid is often used as a hydrogen donor in catalytic transfer hydrogenation, serving a dual role as both a hydrogen source and a reactant that can form a key ester intermediate.[11]

Table 2: Catalytic Performance in the Hydrogenolysis of 5-HMF to 5-MF

| Catalyst | Hydrogen Donor | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 2.5% Pd–PVP/C | Formic Acid | - | 200 | 5 h | 80 | [11] |

| 5%Ru–1%Co/AC | H₂ (1 MPa) | THF | 200 | 1.5 h | 97.9 | [13] |

| CuCoNiAl-MMO | H₂ (1 MPa) | 1,4-Dioxane | 180 | 6 h | ~95 (Selectivity) | [12] |

PVP: Polyvinylpyrrolidone; AC: Activated Carbon; MMO: Mixed Metal Oxide.

Section 3: Direct One-Pot Synthesis of 5-MF from Hexoses

While the two-step process is more established, research into the direct, one-pot conversion of sugars to 5-MF is gaining traction to improve process economy. This approach combines dehydration and hydrogenolysis in a single reactor.

A notable system utilizes sodium iodide (NaI) as a catalyst with formic acid acting as both a co-catalyst and a hydrogen source.[14][15] This method has shown promise, particularly with fructose, achieving moderate yields in remarkably short reaction times.

Table 3: One-Pot Synthesis of 5-MF from Fructose

| Substrate | Catalyst System | Solvent/H-Donor | Temp. (°C) | Time | Yield (%) | Reference |

| D-Fructose | NaI | Formic Acid | - | 7.5 min | ~50 | [14][15] |

| D-Fructose | HI / Pd/C | - | 90 | - | 68 | [16] |

Section 4: Experimental Protocols

Protocol 1: 5-HMF Production from Glucose in a Biphasic System

This protocol is a representative procedure for the conversion of glucose to 5-HMF using a bifunctional catalyst in a water/organic solvent system.

-

Materials: Glucose, deionized water, methyl isobutyl ketone (MIBK), sodium chloride (NaCl), Aluminum Chloride (AlCl₃·6H₂O), Hydrochloric Acid (HCl).

-

Apparatus: High-pressure stainless steel batch reactor with magnetic stirring and temperature control.

-

Procedure:

-

Prepare the aqueous phase by dissolving a specific amount of glucose (e.g., 5-10 wt%) and NaCl (e.g., 10-30 wt%) in deionized water.

-

Add the Lewis acid catalyst (e.g., AlCl₃) and Brønsted acid (e.g., HCl to adjust pH to 1-2) to the aqueous solution.

-

Charge the reactor with the aqueous solution and the organic solvent (e.g., MIBK) at a specified volume ratio (e.g., 1:2 aqueous:organic).

-

Seal the reactor, purge with an inert gas (e.g., N₂), and heat to the desired reaction temperature (e.g., 160-180 °C) under constant stirring (e.g., 500-700 rpm).[2]

-

Maintain the reaction for the specified duration (e.g., 30-120 minutes).

-

After the reaction, rapidly cool the reactor in an ice bath to quench the reaction.

-

Collect the liquid phases, separate the aqueous and organic layers, and analyze the concentration of 5-HMF, residual sugars, and byproducts in both phases using High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: Catalytic Transfer Hydrogenolysis of 5-HMF to 5-MF

This protocol describes a typical procedure for the selective conversion of 5-HMF to 5-MF.[11]

-

Materials: 5-Hydroxymethylfurfural (5-HMF), Formic Acid (≥88%), Palladium on activated carbon (e.g., 5% Pd/C), Tetrahydrofuran (THF) as solvent.

-

Apparatus: Glass-lined stainless steel autoclave with stirring and temperature control.

-

Procedure:

-

In the reactor, combine 5-HMF, the Pd/C catalyst, formic acid (as the hydrogen donor), and THF.

-

Seal the reactor, purge with N₂ several times, and then pressurize with N₂ to a moderate pressure (e.g., 5 bar).

-

Heat the reactor to the target temperature (e.g., 200 °C) while stirring.

-

Hold the reaction at temperature for the desired time (e.g., 5 hours).

-

After the reaction period, cool the reactor to room temperature.

-

Filter the reaction mixture to remove the solid catalyst.

-

Analyze the filtrate for 5-MF yield and selectivity using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

-

Section 5: Visualized Pathways and Workflows

Conclusion

The production of this compound from hexoses is a multi-step process where the initial dehydration to 5-HMF is the most differentiating step between fructose and glucose as feedstocks.

-

Fructose remains the superior substrate, undergoing direct and efficient dehydration to 5-HMF due to its favorable furanose structure.

-

Glucose , while more abundant and economical, requires a more complex tandem catalytic system to first isomerize it to fructose before dehydration can occur, generally resulting in lower yields and requiring more stringent conditions.

Significant progress has been made in developing robust catalytic systems for both the initial dehydration and the subsequent hydrogenolysis to 5-MF. Biphasic reactor systems are critical for achieving high yields by mitigating the degradation of the reactive furan products. While two-step synthesis is well-documented, emerging one-pot methods offer a promising avenue for process intensification and improved economics. Future research will likely focus on designing stable, reusable, and highly selective multifunctional catalysts capable of efficiently driving the complete conversion of glucose to 5-MF in a single, continuous process.

References

- 1. research.rug.nl [research.rug.nl]

- 2. atibt.org [atibt.org]

- 3. Experimental and Kinetic Study on the Production of Furfural and HMF from Glucose [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. 5-Hydroxymethylfurfural from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system: closing the loop of solvent reuse, product isolation and gre ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00733F [pubs.rsc.org]

- 8. Direct conversion of glucose to 5-hydroxymethyl-furfural (HMF) using an efficient and inexpensive Boehmite catalyst in dimethyl sulfoxide :: BioResources [bioresources.cnr.ncsu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scielo.br [scielo.br]

- 11. Green catalytic synthesis of this compound by selective hydrogenolysis of 5-hydroxymethylfurfural over size-controlled Pd nanoparticle catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. Frontiers | Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over a Modified CoAl-Hydrotalcite Catalyst [frontiersin.org]

- 13. Selective hydrogenolysis of 5-hydroxymethylfurfural to 2,5-dimethylfuran with high yield over bimetallic Ru–Co/AC catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02054E [pubs.rsc.org]

- 14. Direct Synthesis of this compound from d-Fructose by Iodide-Mediated Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Mechanism of 5-Methylfurfural formation from rhamnose

An in-depth technical guide on the mechanism of 5-Methylfurfural formation from rhamnose for researchers, scientists, and drug development professionals.

Abstract

This compound (5-MF) is a promising bio-derived platform chemical with wide applications in the synthesis of biofuels, pharmaceuticals, and polymers.[1] Its production from the C6 deoxy sugar L-rhamnose (B225776), which is abundant in plants, represents a sustainable alternative to petroleum-based feedstocks.[2][3] This technical guide provides a comprehensive overview of the core mechanism of 5-MF formation from L-rhamnose, detailing the reaction pathways, catalytic systems, and reaction kinetics. It aims to serve as a resource for researchers and professionals in the field of green chemistry and drug development by summarizing quantitative data, providing detailed experimental protocols, and visualizing key processes.

Core Mechanism of this compound Formation from L-Rhamnose

The conversion of L-rhamnose (6-deoxy-L-mannopyranose) to this compound is predominantly an acid-catalyzed dehydration process.[2] The mechanism involves two primary steps: the isomerization of L-rhamnose to L-rhamnulose, followed by the acid-catalyzed dehydration of L-rhamnulose to form 5-MF.[1]

-

Isomerization: The initial step is the isomerization of the aldose, L-rhamnose, into the corresponding ketose, L-rhamnulose. This transformation is facilitated by a catalyst, often a Lewis acid, which promotes the rearrangement of the sugar structure.

-

Dehydration: The formed L-rhamnulose then undergoes a series of acid-catalyzed dehydrations, involving the removal of three water molecules, to yield the final product, this compound.[1]

The overall reaction pathway is illustrated in the diagram below.

Catalysis and Reaction Conditions

The efficiency of 5-MF formation is highly dependent on the choice of catalyst and reaction conditions.

-

Catalysts : Both Brønsted and Lewis acids can catalyze the dehydration of rhamnose. Lewis acids, such as AlCl₃ and CuCl₂, have been shown to be particularly effective.[3][4] The combination of H⁺ and Cl⁻ ions appears to play a significant role in enhancing the yield of 5-MF.[4]

-

Temperature : The reaction is typically conducted at elevated temperatures, generally between 150°C and 180°C, to achieve a reasonable reaction rate.[4]

-

Solvent System : Biphasic systems, consisting of an aqueous phase and an organic extraction phase, are often employed to improve the yield of 5-MF.[4][5] The 5-MF product is continuously extracted into the organic phase (e.g., diisopropyl ether, toluene) as it is formed, which prevents its degradation and condensation in the hot, acidic aqueous phase.[4][5]

Quantitative Data Summary

The yield of this compound is influenced by various factors. The following tables summarize the quantitative data from different studies.

Table 1: Effect of Different Catalysts on 5-MF Yield

| Catalyst (0.10 mol/L) | L-Rhamnose Conversion (%) | 5-MF Yield (%) | Reaction Conditions | Reference |

| None | 21 | 5 | 160°C, 120 min, H₂O/Toluene | [4] |

| CH₃COOK | - | 13 | 160°C, 120 min, H₂O/Toluene | [4] |

| KCl | - | 27 | 160°C, 120 min, H₂O/Toluene | [4] |

| HCl | - | 46 | 160°C, 120 min, H₂O/Toluene | [4] |

| CrCl₃ | - | 29 | 160°C, 120 min, H₂O/Toluene | [4] |

| CuCl₂ | - | 94 | 160°C, 120 min, H₂O/DIPE | [4] |

| AlCl₃ | - | 97 | 30 min, H₂O/Toluene | [4] |

Table 2: Effect of Reaction Conditions on 5-MF Yield using CuCl₂ Catalyst

| Parameter | Variation | L-Rhamnose Conversion (%) | 5-MF Yield (%) | Reference |

| Catalyst Concentration | 0.05 mol/L | 87 | 63 | [4] |

| 0.10 mol/L | - | 94 | [4] | |

| 0.20 mol/L | - | (diminished) | [4] | |

| Temperature | 150°C | - | - | [4] |

| 160°C | - | 94 | [4] | |

| 180°C | - | - | [4] | |

| Extraction Solvent | Toluene | - | - | [4] |

| Diisopropyl Ether (DIPE) | - | 94 | [4] | |

| Recyclability (6 runs) | Run 1 | - | 94 | [4] |

| Run 6 | - | 90 | [4] |

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of 5-MF from L-rhamnose in a biphasic system, based on methodologies reported in the literature.[4]

Materials:

-

L-rhamnose

-

Catalyst (e.g., CuCl₂)

-

Deionized water

-

Extraction solvent (e.g., Diisopropyl ether - DIPE)

-

High-pressure reactor

Procedure:

-

Preparation of Aqueous Phase: Dissolve the desired amount of L-rhamnose and catalyst (e.g., 0.10 mol/L CuCl₂) in deionized water.

-

Reactor Setup: Place the aqueous solution and the extraction solvent (e.g., DIPE, with a volume ratio of 2:1 to the aqueous phase) into a high-pressure reactor.

-

Reaction: Seal the reactor and heat it to the desired temperature (e.g., 160°C) for the specified duration (e.g., 120 minutes) with stirring.

-

Cooling and Separation: After the reaction, cool the reactor to room temperature. Collect the organic and aqueous phases.

-

Extraction: Extract the aqueous phase with additional solvent to recover any remaining 5-MF.

-

Analysis: Analyze the organic phase for 5-MF concentration using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Purification: Separate the 5-MF from the organic solvent via rectification.

The general workflow for this experimental procedure is depicted below.

Conclusion

The formation of this compound from L-rhamnose is a robust and efficient process, particularly when conducted in a biphasic system with a suitable Lewis acid catalyst. High yields of over 90% can be achieved under optimized conditions.[4] The mechanism, proceeding through an isomerization-dehydration pathway, is well-supported by experimental data. This sustainable route to a valuable platform chemical holds significant potential for the future of biorefineries and green chemistry. Further research may focus on developing even more efficient and recyclable catalyst systems and optimizing the process for industrial-scale production.

References

Spectroscopic Identification of 5-Methylfurfural Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and characterize 5-Methylfurfural (5-MF) and its key intermediates. 5-MF is a valuable bio-based platform chemical with applications in the synthesis of biofuels, pharmaceuticals, and specialty chemicals. Understanding its formation pathways and the transient species involved is critical for process optimization and catalyst development. This document details the primary reaction routes for 5-MF synthesis, presents spectroscopic data for the identification of intermediates, and provides standardized experimental protocols.

Reaction Pathways in this compound Synthesis

This compound is primarily synthesized from the selective hydrogenolysis of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform molecule derived from C6 sugars. The reaction typically proceeds through the formation of key intermediates, which can be identified using various spectroscopic methods. The two main proposed pathways for the conversion of HMF to 2,5-dimethylfuran (B142691) (DMF) involve 5-MF as a crucial intermediate.

Pathway 1: In this route, the aldehyde group of HMF is first hydrogenated to form 2,5-bis(hydroxymethyl)furan (BHMF). Subsequently, the hydroxyl group on the furan (B31954) ring is hydrodeoxygenated to yield 5-methylfurfuryl alcohol (5-MFA), which is an important intermediate in the synthesis of DMF.

Pathway 2: This pathway involves the initial hydrodeoxygenation and dehydration of the hydroxyl group in HMF to produce this compound (5-MF). The aldehyde group in 5-MF is then hydrogenated to form 5-MFA, which is further converted to DMF.[1]

The reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure, significantly influence the predominant reaction pathway and the distribution of intermediates and final products.[1]

Spectroscopic Data of Key Intermediates

The identification of transient intermediates in the synthesis of 5-MF relies on the careful application and interpretation of various spectroscopic techniques. The following tables summarize the key spectroscopic data for this compound and its immediate precursor, 5-methylfurfuryl alcohol.

Table 1: ¹H NMR Spectroscopic Data of this compound and Intermediates

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| This compound (5-MF) | H₂O/D₂O | 9.21 (s, 1H) | Aldehyde proton (-CHO) |

| 7.40 (d, J = 3.9 Hz, 1H) | Furan ring proton (H3) | ||

| 6.32 (d, J = 3.8 Hz, 1H) | Furan ring proton (H4) | ||

| 2.32 (s, 3H) | Methyl group protons (-CH₃) | ||

| 5-Methylfurfuryl Alcohol (5-MFA) | - | - | - |

Note: The ¹H NMR data for 5-MF was obtained from an analysis of the reaction mixture during the reduction of HMF.[2]

Table 2: Mass Spectrometry Data of this compound and Intermediates

| Compound | Ionization Mode | Key Mass Fragments (m/z) |

| This compound (5-MF) | Electron Ionization (EI) | 110 (M+), 109, 81, 53 |

| 5-Methylfurfuryl Alcohol (5-MFA) | - | - |

Note: The mass spectrometry data is based on typical fragmentation patterns for furan compounds.

Experimental Protocols

Accurate identification of 5-MF and its intermediates requires robust and well-defined experimental protocols. The following section provides detailed methodologies for the key spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds in a reaction mixture.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place a 5 g sample of the reaction mixture (e.g., fruit or juice samples) into a headspace vial and add 5 mL of a saturated NaCl solution. For oily samples, use 1 g of the sample with 9 mL of saturated NaCl solution.[3]

-

Add an appropriate internal standard (e.g., furan-d4 (B140817) for quantification).

-

Seal the vial and equilibrate at 35°C for 15 minutes.[3]

-

Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the sample for 15 minutes at 35°C to adsorb the analytes.[3]

-

Desorb the analytes from the fiber in the GC injector.

GC-MS Instrumentation and Conditions:

| Parameter | Condition |

| GC Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 280°C |

| Oven Temperature Program | Initial 32°C for 4 min, ramp to 200°C at 20°C/min, hold for 3 min |

| MS Transfer Line Temp. | 280°C |

| MS Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Ions Monitored (SIM) | m/z 68 for furan, m/z 72 for d4-furan, and specific ions for 5-MF and intermediates |

Note: These conditions are a general guideline and may need to be optimized for specific instruments and sample matrices.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time and identifying transient intermediates without the need for sample separation.

Sample Preparation for In-situ NMR:

-

The reaction is carried out directly in an NMR tube fitted with a sealed capillary containing a deuterated solvent for locking and a reference standard.

-

Alternatively, for ex-situ monitoring, aliquots of the reaction mixture can be taken at different time intervals, quenched, and then prepared for NMR analysis.

NMR Instrumentation and Parameters:

| Parameter | Condition |

| Spectrometer | 400 MHz or higher field strength |

| Solvent | Deuterated solvent compatible with the reaction mixture (e.g., D₂O, DMSO-d₆) |

| Nuclei | ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC) |

| Temperature | Controlled to match the reaction temperature |

Computational Spectroscopy

For highly reactive intermediates that are difficult to isolate and characterize experimentally, Density Functional Theory (DFT) calculations can be a valuable tool. DFT can be used to predict the NMR chemical shifts and other spectroscopic properties of proposed intermediate structures. By comparing the computationally predicted spectra with the experimental data from the reaction mixture, it is possible to confirm the presence of these transient species. Several studies have demonstrated the synergy between experimental NMR and DFT calculations for structural elucidation.

Conclusion

The spectroscopic identification of this compound and its intermediates is essential for the development of efficient and selective catalytic processes for the production of this valuable bio-based chemical. This guide has outlined the primary reaction pathways, provided key spectroscopic data for the identification of 5-MF and its precursor 5-MFA, and detailed experimental protocols for their analysis. The combined use of chromatographic and spectroscopic techniques, supplemented by computational methods, provides a robust framework for researchers and drug development professionals to understand and optimize the synthesis of this compound.

References

The Advent of a Versatile Platform Chemical: Early Studies on the Discovery and Properties of 5-Methylfurfural

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the discovery and characterization of 5-Methylfurfural (5-MF), a furanic aldehyde with significant contemporary relevance in biofuels, pharmaceuticals, and flavor chemistry. We will explore the initial syntheses, elucidate the early understanding of its physicochemical properties, and provide detailed experimental protocols from seminal literature.

Discovery and Initial Synthesis

The scientific journey of this compound began in the late 19th century. The earliest documented synthesis is attributed to the year 1891.[1] Initial preparatory methods focused on the acid-catalyzed dehydration of specific carbohydrates.

One of the first successful syntheses involved the distillation of rhamnose, a deoxy sugar, in the presence of dilute mineral acids.[1][2] This foundational work laid the groundwork for understanding the formation of furanic compounds from biomass. Another early approach involved the chemical reduction of halogenated derivatives, specifically the reduction of 5-bromo- and 5-chloromethylfurfural (B124360) using stannous chloride.[2]

A significant advancement in the accessibility of this compound came from the work of Rinkes, who, in the early 1930s, published a procedure for its synthesis from the readily available disaccharide, sucrose (B13894).[2] This method, detailed in Organic Syntheses, became a key protocol for chemists of the era.

Early Characterization and Physicochemical Properties

Initial investigations into this compound focused on determining its fundamental physical and chemical characteristics. These early data points were crucial for purification, identification, and exploring potential applications. The compound was identified as a yellow to orange clear liquid with a distinct aroma.[3] It was noted that this compound tends to discolor and darken over time upon standing.[2]

The following table summarizes the quantitative physicochemical data gathered from these early and subsequent characterization studies.

| Property | Value |

| Molecular Formula | C₆H₆O₂ |

| Molar Mass | 110.112 g·mol⁻¹[1] |

| Boiling Point | 187 °C[1][4][5] |

| Density | 1.098 - 1.108 g/mL at 20 °C[1] 1.107 g/mL at 25 °C[4][5] |

| Solubility in Water | 3.3 g/100mL[1] |

| Refractive Index | n20/D 1.531[4][5] 1.52600 to 1.53500 at 20.00 °C[3] |

| Flash Point | 72 °C (closed cup)[4] |

| Organoleptic Profile | Caramel, maple, spicy, sweet[4] |

Key Experimental Protocols from Early Literature

The following sections provide detailed methodologies for two of the key early syntheses of this compound.

Synthesis from Sucrose (Rinkes, 1934)

This procedure, published in Organic Syntheses, describes the acid-catalyzed conversion of sucrose to this compound.[2]

Reagents and Equipment:

-

12-L round-bottomed flask

-

Thermometer

-

Large bent glass tube for venting

-

Earthenware crock

-

Cracked ice

-

32% Hydrochloric acid (sp. gr. 1.163)

-

Powdered sucrose

-

Anhydrous magnesium or sodium sulfate

-

Fractionating column

-

Separatory funnel

Procedure:

-

In the 12-L round-bottomed flask, 6 L of 32% hydrochloric acid is heated to 50°C.

-

1 kg (2.9 moles) of powdered sucrose is dissolved in the warm acid with shaking.

-

The resulting dark-colored solution is rapidly heated to 70–72°C and maintained at this temperature for ten minutes.

-

The reaction mixture is immediately poured onto 3 kg of cracked ice in a large earthenware crock, preferably within a fume hood.

-

After cooling, the solution is filtered to remove humus-like byproducts.

-

The filtrate is then extracted multiple times with benzene. It is noted that extractions should be performed promptly to avoid the deposition of further solid byproducts.[2]

-

The combined benzene extracts are dried over 100–150 g of anhydrous magnesium or sodium sulfate.

-

The benzene is removed by distillation from a 1-L flask equipped with a short fractionating column. The benzene solution is introduced continuously via a separatory funnel.

-

Distillation is halted when the temperature of the distilling vapor reaches 85°C. The remaining residue is crude this compound.

Synthesis via Reduction of 5-Chloromethylfurfural

Another early method involved the reduction of a halogenated furan (B31954) derivative. A later patent describes a more modern iteration of this approach using catalytic hydrogenation.[6]

Reagents and Equipment:

-

Reaction flask suitable for hydrogenation

-

Hydrogen source

-

Palladium catalyst (e.g., palladium chloride or palladium on carbon)

-

5-Chloromethylfurfural

-

Inert organic solvent (e.g., tetrahydrofuran)

-

Basic additive (optional, to neutralize HCl byproduct)

-

Stirring apparatus

-

Water bath

Conceptual Procedure (based on principles from early and later methods):

-

5-Chloromethylfurfural is dissolved in an inert organic solvent such as tetrahydrofuran (B95107) within the reaction flask.[6]

-

A catalytic amount of a palladium catalyst is added to the solution.[6]

-

The atmosphere in the flask is replaced with hydrogen gas.

-

The reaction mixture is stirred and may be gently heated (e.g., to 40°C) to facilitate the reaction.[6]

-

The reaction is monitored by the uptake of hydrogen.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

Early Synthetic Pathways and Workflows

The chemical transformations described in these early studies represent the foundational pathways to this compound from biomass-derived precursors. These are not biological signaling pathways but rather chemical reaction workflows.

Caption: Acid-catalyzed synthesis of this compound from sucrose.

Caption: Synthesis of this compound via a 5-Chloromethylfurfural intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 5-methyl furfural, 620-02-0 [thegoodscentscompany.com]

- 4. 5-甲基糠醛 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-メチルフルフラール ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US4335049A - Process for producing this compound - Google Patents [patents.google.com]

5-Methylfurfural: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfurfural (5-MF) is a naturally occurring organic compound derived from the dehydration of hexoses and is commonly found in a variety of heat-treated foods.[1] It is a significant flavoring agent, imparting sweet, spicy, and caramel-like notes, and finds extensive use in the food and fragrance industries.[1][2][3][4] Beyond its sensory properties, this compound is gaining increasing attention as a versatile platform chemical and a key intermediate in the synthesis of biofuels, pharmaceuticals, and agrochemicals.[1][2] Its derivation from renewable biomass sources positions it as a crucial component in the development of sustainable chemical processes.[5] This technical guide provides an in-depth overview of the physicochemical properties of this compound, along with generalized experimental methodologies for their determination and a visualization of its synthesis and application pathways.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound based on available data. It is important to note that values may vary slightly between different sources.

| Identifier | Value | Reference |

| CAS Number | 620-02-0 | [6] |

| Molecular Formula | C₆H₆O₂ | [6] |

| Molecular Weight | 110.11 g/mol | [6] |

| Appearance | Colorless to light orange/yellow/green clear liquid. | [1][6] |

| Odor | Sweet, spicy, warm, caramel-like, with notes of maple and almond. | [1][3][4] |

| Physical Property | Value | Conditions | Reference |

| Boiling Point | 187–189 °C | at 760 mmHg | [6] |

| Melting Point | -6 °C | [2] | |

| Density | 1.107 - 1.129 g/cm³ | at 20-25 °C | [1][2] |

| Refractive Index | 1.530 - 1.533 | at 20 °C | [1] |

| Vapor Pressure | 0.686 mmHg | at 25 °C | [7] |

| Flash Point | 72 °C | [6] | |

| Solubility | Soluble in alcohol and organic solvents; slightly soluble in water. | [6] | |

| LogP (Octanol-Water Partition Coefficient) | 1.38 | Estimated | [7] |

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Spectrum available. | [8] |

| ¹³C NMR | Data available. | |

| Mass Spectrometry (MS) | Data available. | |

| Infrared (IR) Spectroscopy | Data available. |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling, and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.[9]

Measurement of Density

Density, the mass per unit volume, is a fundamental physical property. For liquids, it is often determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The pycnometer is emptied, dried, and filled with this compound at the same temperature.

-

The pycnometer is weighed again.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.[10]

Solubility Testing

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Vials or test tubes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

A known mass of this compound is added to a vial containing a known volume of the solvent (e.g., water, ethanol, organic solvents).

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is visually inspected for the presence of undissolved solute.

-

If the solute completely dissolves, more is added incrementally until saturation is reached.

-

Quantitative solubility can be determined by analyzing the concentration of the saturated solution using techniques like chromatography or spectroscopy.[11][12]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and is temperature-dependent.

Apparatus:

-

Abbe refractometer

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.

Generalized Protocol:

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum that can be used to identify the compound.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

NMR spectroscopy is used to determine the structure of organic molecules.

Generalized Protocol:

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[17]

-

Filtration: The solution is filtered through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[18]

-

Capping and Labeling: The NMR tube is securely capped and properly labeled.

-

Analysis: The prepared sample is then placed in the NMR spectrometer for analysis.[19]

Synthesis and Applications Workflow

This compound is a key bio-based platform chemical. The following diagram illustrates a generalized workflow from its synthesis from biomass to its diverse applications.

Caption: Synthesis of this compound from biomass and its key applications.

Conclusion

This compound is a compound of significant industrial and research interest due to its favorable physicochemical properties and its role as a renewable platform chemical. Its applications in the flavor and fragrance industries are well-established, and its potential as a precursor for biofuels and bio-based polymers is a rapidly developing field. This guide provides a consolidated resource of its key properties and general methodologies for its analysis, which can serve as a valuable reference for professionals in research, development, and quality control. Further research into specific, validated analytical methods for this compound will be beneficial for its expanding applications.

References

- 1. 5-Methyl Furfural from China manufacturer - Nanjing MSN Chemical Co., Ltd. [msnchem.com]

- 2. 5-Methyl Furfural Manufacturer & Suppliers |ELAROMA-5MFAL - Elchemy [elchemy.com]

- 3. bedoukian.com [bedoukian.com]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbull.com [chemicalbull.com]

- 7. EPI System Information for 5-methyl furfural 620-02-0 [thegoodscentscompany.com]

- 8. 5-Methyl furfural(620-02-0) 1H NMR [m.chemicalbook.com]

- 9. books.rsc.org [books.rsc.org]

- 10. imim.pl [imim.pl]

- 11. mdpi.com [mdpi.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Quantitative analysis of 2-furfural and this compound in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 19. youtube.com [youtube.com]

Theoretical studies on 5-Methylfurfural stability and reactivity

An In-depth Technical Guide: Theoretical Studies on the Stability and Reactivity of 5-Methylfurfural

Abstract

This compound (5-MF) is a pivotal bio-based platform chemical derived from lignocellulosic biomass.[1] Its utility as a precursor for biofuels, specialty chemicals, and pharmaceuticals necessitates a fundamental understanding of its chemical stability and reactivity.[1] Theoretical and computational studies, primarily employing Density Functional Theory (DFT) and other high-level quantum chemical methods, provide profound insights into the thermodynamics and kinetics that govern the behavior of 5-MF. This guide summarizes key theoretical findings on the structural stability, bond dissociation energies, and reaction mechanisms of 5-MF, with a focus on hydrogenation and oxidation pathways. Quantitative data are presented to facilitate comparison, and detailed computational methodologies are described.

Introduction

As the chemical industry shifts towards sustainable feedstocks, biomass-derived furanic compounds have garnered significant attention. This compound (5-MF), often synthesized from 5-hydroxymethylfurfural (B1680220) (HMF), stands out due to its versatile C6 structure featuring a furan (B31954) ring, an aldehyde group, and a methyl group.[1][2] Understanding the intrinsic stability of the furan ring and the reactivity of its functional groups is critical for designing efficient catalytic processes for its synthesis and subsequent upgrading. Computational chemistry serves as an indispensable tool, complementing experimental work by elucidating reaction intermediates, transition states, and energetic landscapes that are often difficult to probe experimentally.[3][4] This document provides a technical overview of the theoretical knowledge base concerning 5-MF's stability and reactivity.

Theoretical Methodologies

The theoretical investigation of furanic compounds like 5-MF relies on a variety of robust computational methods. These protocols are essential for accurately predicting molecular properties and reaction energetics.

Experimental Protocols / Computational Methods:

-

Density Functional Theory (DFT): This is the most widely used method for studying the electronic structure and reactivity of molecules like 5-MF. Common functionals include:

-